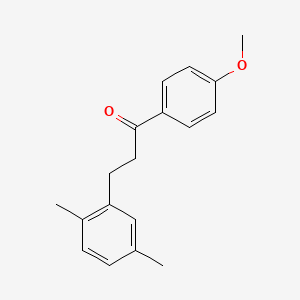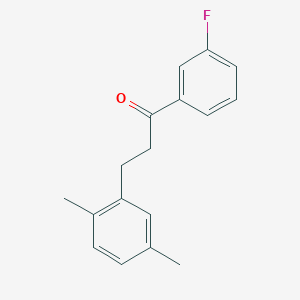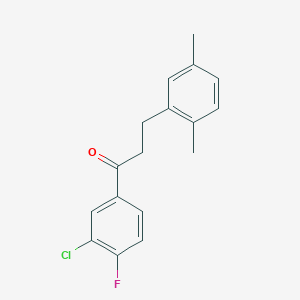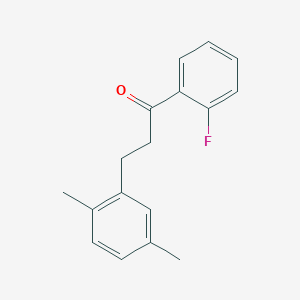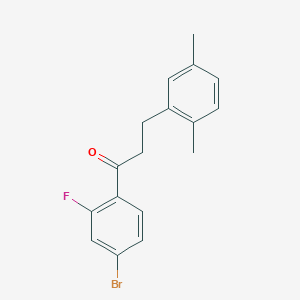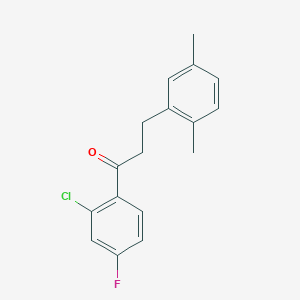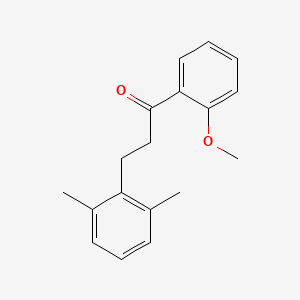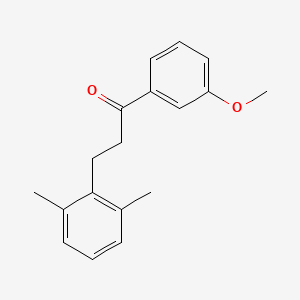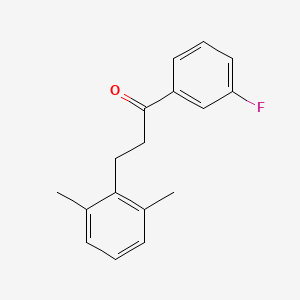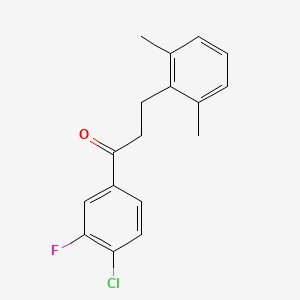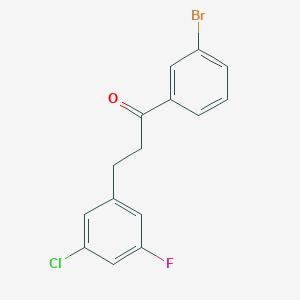
3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a chemical compound with the CAS Number: 898750-46-4. It has a linear formula of C15H11BrClFO . The compound has a molecular weight of 341.61 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)-1-propanone . The InChI code is 1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 .Scientific Research Applications
Synthesis and Biological Activity
- A study by Gevorgyan et al. (1989) focuses on the synthesis and biological activity of various hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, derived from reactions involving similar compounds to 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, examining their potential for local anesthetic and anti-inflammatory activities (Gevorgyan et al., 1989).
Chemical Synthesis and Pharmacological Aspects
- Ikram et al. (2015) reported on the synthesis of various new derivatives including 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions. The study highlights how different substituents on arylboronic acids, similar to those in this compound, affect the properties and potential pharmacological applications of the synthesized compounds (Ikram et al., 2015).
Copolymer Synthesis
- Kharas et al. (2016) explored the synthesis of novel copolymers of styrene using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including compounds with structural similarities to this compound. The study examines the copolymer composition and its decomposition characteristics, contributing to the understanding of materials science and polymer chemistry (Kharas et al., 2016).
DNA Binding and Inhibition Studies
- Rasool et al. (2021) conducted research on compounds including 3-(3-Bromo-5 chloro-phenyl)-1-(2-trifluoromethyl-phenyl)-propenone, which is structurally related to this compound. They examined DNA binding, urease inhibition, antioxidant potential, and performed molecular docking and DFT studies, highlighting the compound's interactions with biomolecules and potential medicinal applications (Rasool et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might interact with its targets through nucleophilic substitution reactions, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s gibbs free energy is -234696121 kcal/mol, the relative Gibbs free energy is 00314 kcal/mol, and the Boltzmann weighting factor is 1972% . These properties might influence the compound’s bioavailability.
Result of Action
It’s known that the compound has a certain nucleophilic reactivity and a high chemical stability . This suggests that it might cause changes in the function of its targets, leading to various cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3’-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
properties
IUPAC Name |
1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFGTRVYLHFDBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644948 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898750-46-4 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


